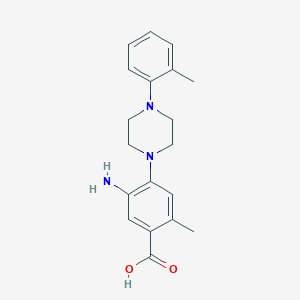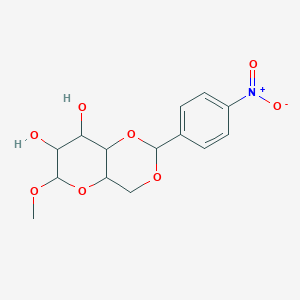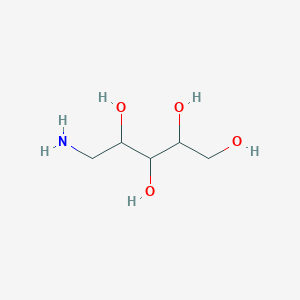
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 5th position and an isobutyl group at the 2nd position on the tetrahydroisoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted isoquinoline.
Bromination: The bromination of the isoquinoline derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically conducted at room temperature.
Isobutylation: The introduction of the isobutyl group is achieved through an alkylation reaction. This can be done using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Scientific Research Applications
Chemistry
In organic chemistry, 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. They may possess properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the isobutyl group, making it less hydrophobic.
2-Isobutyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, affecting its reactivity and potential biological activity.
5-Chloro-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the isobutyl group in 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
GRVYBKNKHZVUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2=C(C1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)



